(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane
Overview
Description
(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane is a useful research compound. Its molecular formula is C18H22FN and its molecular weight is 271.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization for Anticancer Applications
A study by Basu Baul et al. (2009) on organotin(IV) complexes, which are amino acetate functionalized Schiff base compounds, revealed their potential as anticancer drugs. Although the specific compound "(R)-(+)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane" was not directly mentioned, the research illustrates the relevance of structurally similar amino-functionalized compounds in cancer treatment. These complexes demonstrated significant cytotoxicity against various human tumor cell lines, suggesting their application in developing new anticancer agents (Basu Baul, Basu, Vos, & Linden, 2009).
Stereoselective Synthesis of Fluorinated α-Amino Acids
Research by Laue et al. (2000) on the stereoselective synthesis of γ-fluorinated α-amino acids, including derivatives similar to "this compound," highlighted their importance in medicinal chemistry. These fluorinated amino acids were synthesized with high enantiomeric excess, showcasing their potential in drug development and biochemical studies due to their unique structural and electronic properties (Laue, Kröger, Wegelius, & Haufe, 2000).
Enantioselective Syntheses as Asparagine Isosteres
Laue, Mück‐Lichtenfeld, and Haufe (1999) explored the enantioselective syntheses of 2-amino-4-fluoropent-4-enoic acids, acting as isosteres for asparagine. These compounds, similar to "this compound," play a crucial role in peptide chemistry and drug design, offering alternatives to natural amino acids with potentially enhanced stability or biological activity (Laue, Mück‐Lichtenfeld, & Haufe, 1999).
Intramolecular Excimer Formation
A foundational study by Hirayama (1965) on intramolecular excimer formation involving diphenyl and triphenyl alkanes provides insight into the photophysical properties of compounds structurally related to "this compound." Understanding these properties is essential for developing new fluorescent probes and materials with specific optical characteristics (Hirayama, 1965).
Properties
IUPAC Name |
(2R)-1-fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN/c1-14(2)13-17(20)18(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13,20H2,1-2H3/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTGGQHFGXMDGP-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584258 | |
Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352535-74-1 | |
Record name | (2R)-1-Fluoro-4-methyl-1,1-diphenylpentan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-Amino-1-fluoro-4-methyl-1,1-diphenylpentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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